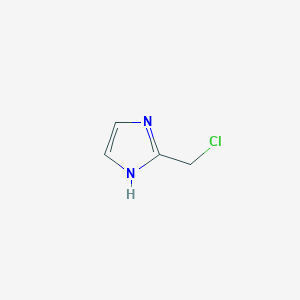

2-(氯甲基)-1H-咪唑

描述

2-(chloromethyl)-1H-imidazole is a chemical compound that belongs to the class of organic compounds known as imidazoles . Imidazoles are compounds containing an imidazole ring, which is a five-member ring with two non-adjacent nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of 2-(chloromethyl)-1H-imidazole involves the reaction of aromatic rings with formaldehyde and hydrogen chloride to form chloromethyl arenes . The reaction is catalyzed by Lewis acids such as zinc chloride .Molecular Structure Analysis

The molecular structure of 2-(chloromethyl)-1H-imidazole is characterized by a five-membered ring containing two non-adjacent nitrogen atoms and three carbon atoms . The presence of the chloromethyl group (-CH2Cl) attached to the imidazole ring contributes to the unique properties of this compound .Chemical Reactions Analysis

The reactivity of 2-(chloromethyl)-1H-imidazole can be influenced by its molecular structure. For instance, the presence of the chloromethyl group can make the compound susceptible to reactions with amines and other nucleophiles . Additionally, the imidazole ring can participate in various chemical reactions due to the presence of nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 2-(chloromethyl)-1H-imidazole can be influenced by factors such as its molecular structure and the presence of functional groups . For instance, the presence of the chloromethyl group can affect the compound’s solubility, density, and boiling point .科学研究应用

催化应用

- 异质催化:2-(氯甲基)-1H-咪唑衍生物已被用于异质催化。例如,Zadehahmadi等人(2014年)的研究表明,氯甲基化的MIL-101(Cr)改性的咪唑作为锰卟啉的载体显示出在烃氧化中高效率、稳定性和可重复使用性(Zadehahmadi et al., 2014)。

腐蚀抑制

- 低碳钢腐蚀抑制:包括2-(氯甲基)-1H-咪唑在内的咪唑衍生物已显示出在酸性环境中抑制低碳钢腐蚀的有效性。Ouakki等人(2019年)发现这些衍生物具有高抗性,并且作为混合型抑制剂,表现出显著的抑制效率(Ouakki et al., 2019)。

分子对接和反应性研究

- 分子对接:Thomas等人(2018年)报告了咪唑衍生物的无溶剂合成及其光谱表征。他们还探讨了这些分子在水中的反应性和稳定性,以及它们与蛋白质的潜在相互作用通过分子对接,显示出对细菌菌株的抗菌活性(Thomas et al., 2018)。

作用机制

Target of Action

Imidazole derivatives are known to interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

It’s known that imidazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The chloromethyl group may enhance the reactivity of the molecule, potentially influencing its interaction with biological targets .

Biochemical Pathways

Imidazole derivatives can influence a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

The properties of the compound, such as its size and polarity, suggest that it may be well-absorbed and distributed throughout the body .

Result of Action

Given the known activities of imidazole derivatives, it’s plausible that this compound could exert a range of effects depending on its specific targets .

未来方向

The future directions for research on 2-(chloromethyl)-1H-imidazole could involve further exploration of its synthesis, reactivity, and potential applications. For instance, research could focus on optimizing its synthesis, exploring its reactivity with various reagents, and investigating its potential uses in fields such as medicinal chemistry and material science .

生化分析

Biochemical Properties

2-(chloromethyl)-1H-imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with glutathione S-transferase, an enzyme that catalyzes the conjugation of glutathione to electrophilic compounds. This interaction is crucial for the detoxification processes in cells. Additionally, 2-(chloromethyl)-1H-imidazole can form covalent bonds with nucleophilic sites on proteins, leading to potential modifications in protein function and activity .

Cellular Effects

The effects of 2-(chloromethyl)-1H-imidazole on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress by generating reactive oxygen species, which in turn can activate various signaling pathways such as the mitogen-activated protein kinase pathway. This activation can lead to changes in gene expression, promoting the expression of stress response genes . Furthermore, 2-(chloromethyl)-1H-imidazole can affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 2-(chloromethyl)-1H-imidazole exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent adducts with biomolecules. This compound can alkylate nucleophilic sites on DNA, proteins, and other cellular components, leading to potential mutagenic and cytotoxic effects. Additionally, 2-(chloromethyl)-1H-imidazole can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. These interactions can result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(chloromethyl)-1H-imidazole can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(chloromethyl)-1H-imidazole is relatively stable under physiological conditions but can degrade over time, leading to the formation of reactive intermediates. These intermediates can have prolonged effects on cellular function, including sustained oxidative stress and chronic activation of stress response pathways .

Dosage Effects in Animal Models

The effects of 2-(chloromethyl)-1H-imidazole in animal models are dose-dependent. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant toxic effects. Studies have demonstrated that high doses of 2-(chloromethyl)-1H-imidazole can lead to liver and kidney toxicity, characterized by increased oxidative stress, inflammation, and cell death. Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .

Metabolic Pathways

2-(chloromethyl)-1H-imidazole is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. The primary enzymes involved in its metabolism are cytochrome P450 enzymes, which catalyze the oxidation of the compound, and glutathione S-transferase, which facilitates its conjugation with glutathione. These metabolic reactions are crucial for the detoxification and elimination of 2-(chloromethyl)-1H-imidazole from the body .

Transport and Distribution

The transport and distribution of 2-(chloromethyl)-1H-imidazole within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells via specific transporters, where it can accumulate in certain cellular compartments. Additionally, binding proteins can facilitate the distribution of 2-(chloromethyl)-1H-imidazole within tissues, influencing its localization and accumulation. These processes are essential for determining the compound’s bioavailability and overall biological effects .

Subcellular Localization

The subcellular localization of 2-(chloromethyl)-1H-imidazole is a critical factor in its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. This localization is often mediated by specific targeting signals or post-translational modifications that direct the compound to its target sites. The subcellular distribution of 2-(chloromethyl)-1H-imidazole can influence its interactions with biomolecules and its overall biological effects .

属性

IUPAC Name |

2-(chloromethyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2/c5-3-4-6-1-2-7-4/h1-2H,3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHWFYKQWZHCHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90330005 | |

| Record name | 2-(chloromethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90330005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40403-72-3 | |

| Record name | 2-(Chloromethyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40403-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(chloromethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90330005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

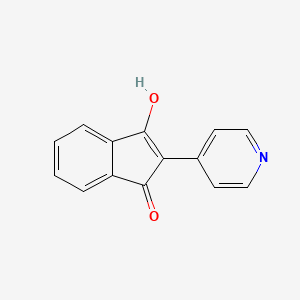

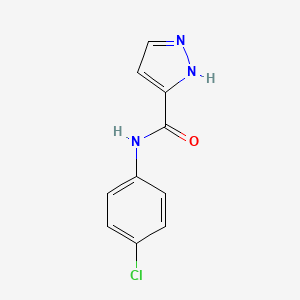

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1297339.png)